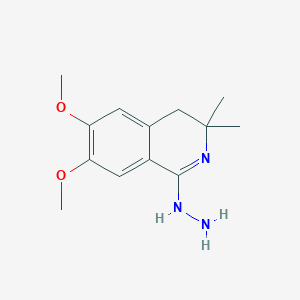![molecular formula C16H16N6O2S4 B11650811 N,N'-1,4-phenylenebis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide}](/img/structure/B11650811.png)
N,N'-1,4-phenylenebis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)ACETAMIDE is a complex organic compound featuring a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)ACETAMIDE typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events that result in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
Uniqueness
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)ACETAMIDE is unique due to its dual thiadiazole rings, which may enhance its biological activity and specificity compared to similar compounds. This structural feature allows for more diverse interactions with biological targets, potentially leading to more potent and selective effects .
Properties
Molecular Formula |
C16H16N6O2S4 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C16H16N6O2S4/c1-9-19-21-15(27-9)25-7-13(23)17-11-3-5-12(6-4-11)18-14(24)8-26-16-22-20-10(2)28-16/h3-6H,7-8H2,1-2H3,(H,17,23)(H,18,24) |
InChI Key |
MHJYZQPSGOMAPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)NC(=O)CSC3=NN=C(S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11650729.png)
![N-(4-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B11650730.png)
![2-(4-{(E)-[1-(1,3-benzodioxol-5-yl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}phenoxy)propanoic acid](/img/structure/B11650738.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-nitrobenzamide](/img/structure/B11650747.png)
![3-(2-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11650752.png)
![3,4,5-triethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11650762.png)
![N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide](/img/structure/B11650763.png)

![N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide](/img/structure/B11650775.png)
![(6Z)-5-imino-6-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650779.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide](/img/structure/B11650786.png)
![N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B11650789.png)
![8-Phenoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11650791.png)
![(5E)-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650797.png)
